6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-piperidin-1-ylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15-9-8-14(16-17-15)12-4-6-13(7-5-12)18-10-2-1-3-11-18/h4-9H,1-3,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYLVWWSDCCXALW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247588 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-05-5 | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(1-Piperidinyl)phenyl]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 6 4 Piperidin 1 Ylphenyl Pyridazin 3 Ol
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
No high-resolution mass spectrometry (HRMS) data for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol has been reported. This technique is crucial for confirming the molecular formula of a compound by providing a highly accurate mass measurement. Additionally, analysis of the fragmentation pattern in the mass spectrum offers valuable insights into the compound's structure. Without this primary data, the elemental composition and structural fragments of the molecule cannot be definitively verified.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Experimental Fourier-transform infrared (FT-IR) and Raman spectra of this compound are not available in the scientific literature. These vibrational spectroscopy techniques are used to identify the functional groups present in a molecule by observing the absorption or scattering of infrared radiation. The characteristic vibrational frequencies would confirm the presence of key structural motifs such as the pyridazinone ring, the phenyl group, the piperidine (B6355638) ring, and the hydroxyl group.
Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment (If Chiral Analogues are Considered)
No information regarding chiroptical spectroscopy, such as electronic circular dichroism (ECD), for any chiral analogues of this compound was found. This technique is essential for determining the absolute stereochemistry of chiral molecules.
Theoretical and Computational Chemistry Studies of 6 4 Piperidin 1 Ylphenyl Pyridazin 3 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and reactivity of molecules. jksus.orgnih.gov DFT methods are used to determine the optimized molecular geometry, electronic distribution, and frontier molecular orbitals (FMOs) of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
From these orbital energies, global reactivity descriptors can be calculated to further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and global softness (σ). mdpi.com Such parameters help in understanding the molecule's behavior in chemical reactions. DFT calculations for pyridazine (B1198779) and piperidine (B6355638) derivatives have shown that these theoretical predictions correlate well with experimental findings. mdpi.comresearchgate.net For this compound, these calculations would pinpoint the most likely sites for electrophilic and nucleophilic attack and provide a quantitative measure of its stability.
Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT Note: These values are hypothetical examples of what a DFT calculation might yield and are for illustrative purposes only.
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.4 eV | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.0 | Tendency to attract electrons |
| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |
| Global Softness (σ) | 0.45 | Reciprocal of hardness, indicates high reactivity |
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformers) a molecule can adopt and its dynamic behavior over time. mdpi.comsemanticscholar.org
Molecular dynamics simulations provide a more dynamic picture by simulating the movement of atoms and bonds over time, governed by a force field. semanticscholar.orgnih.gov An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal how the molecule flexes, vibrates, and rotates. nih.gov This analysis helps in understanding the molecule's stability, how it interacts with its environment, and its accessible conformational states, which is crucial for understanding how it might fit into a biological receptor's binding site. mdpi.com The stability of the molecule's conformation can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) over the simulation period. jksus.org
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting chemical reactivity, particularly in understanding non-covalent interactions. researchgate.net The MEP map uses a color scale to indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net Green and yellow areas represent intermediate or near-zero potential.
For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyridazine ring, highlighting these as potential sites for hydrogen bonding or interaction with positive charges. researchgate.net Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential (blue), marking them as potential hydrogen bond donors. researchgate.net This detailed mapping of the electrostatic landscape is essential for predicting how the molecule will orient itself when approaching a biological target. mdpi.com
Computational Prediction of Potential Biological Targets and Pathways (e.g., PASS Prediction)
Before engaging in costly and time-consuming experimental screening, computational tools can be used to predict the likely biological activities of a compound. The Prediction of Activity Spectra for Substances (PASS) is one such tool that predicts a wide range of biological activities based on the structural formula of a compound. dergipark.org.tr
The PASS algorithm compares the structure of the input molecule with a large database of known bioactive compounds. Based on structural similarities, it generates a list of potential biological activities, each with a probability score (Pa for "probably active" and Pi for "probably inactive"). dergipark.org.tr
For this compound, a PASS prediction could suggest a variety of activities. Pyridazinone derivatives have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties. amazonaws.com Therefore, PASS might predict activities such as kinase inhibition, GPCR ligand activity, or enzyme inhibition, guiding subsequent experimental validation. pharmacophorejournal.com This approach helps to prioritize the most promising biological assays for the compound, streamlining the drug discovery process.
Table 2: Illustrative PASS Prediction Results Note: This table contains hypothetical examples of potential biological activities that might be predicted for the compound.
| Predicted Biological Activity | Pa (Probably Active) | Pi (Probably Inactive) |
|---|---|---|
| Kinase Inhibitor | 0.650 | 0.015 |
| Antineoplastic | 0.580 | 0.030 |
| Vasodilator | 0.550 | 0.042 |
| Anti-inflammatory | 0.495 | 0.065 |
| Phosphodiesterase Inhibitor | 0.450 | 0.051 |
Molecular Docking and Ligand-Protein Interaction Profiling with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.netijfmr.com This method is instrumental in structure-based drug design for understanding the binding mode and affinity of a potential drug molecule. amazonaws.commdpi.com
The process involves placing the 3D structure of this compound into the binding site of a target protein, whose structure is often obtained from a database like the Protein Data Bank. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site, scoring each based on factors like intermolecular forces. ijfmr.com The resulting scores, often expressed as binding energy (e.g., in kcal/mol), indicate the strength of the interaction, with more negative values suggesting a stronger binding affinity. nih.gov
A docking study of this compound against a potential target, such as a protein kinase or fatty acid binding protein (FABP4), which are known targets for similar scaffolds, would reveal key interactions. mdpi.comnih.gov The analysis of the docked pose would identify specific hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between the ligand and the amino acid residues of the protein's active site. nih.gov This detailed interaction profile is crucial for explaining the compound's mechanism of action and for guiding further optimization of its structure to improve potency and selectivity. nih.gov
Chemical Reactivity and Transformation Mechanisms of 6 4 Piperidin 1 Ylphenyl Pyridazin 3 Ol
Tautomerism Studies of the Pyridazinol Moiety
The pyridazin-3-ol moiety of the title compound can theoretically exist in several tautomeric forms, primarily the hydroxy-pyridazine form and the pyridazin-3(2H)-one form. Spectroscopic and computational studies on related 6-arylpyridazin-3-one systems have consistently shown that the pyridazin-3(2H)-one tautomer is the predominant and more stable form under normal conditions. nih.govwikipedia.org This preference is attributed to the greater thermodynamic stability of the amide-like functionality within the ring compared to the enol-like hydroxy form.
The equilibrium between the tautomers can be influenced by factors such as the solvent, pH, and the electronic nature of the substituents on the pyridazine (B1198779) and phenyl rings. For instance, the introduction of a pyrrolyl group at the 6-position has been shown to shift the equilibrium slightly towards the hydroxyl form compared to the unsubstituted parent systems, although the oxo form still predominates.
| Tautomeric Form | General Stability | Influencing Factors |
|---|---|---|
| Pyridazin-3(2H)-one | Predominant and more stable | Solvent polarity, pH |
| 3-Hydroxypyridazine | Less stable | Electronic nature of substituents |
Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol is susceptible to electrophilic aromatic substitution reactions. The piperidin-1-yl group is a strong electron-donating group, activating the phenyl ring towards electrophilic attack. This activation is most pronounced at the ortho and para positions relative to the piperidinyl substituent. However, since the para position is already occupied by the pyridazinone ring, electrophilic substitution is expected to occur primarily at the positions ortho to the piperidin-1-yl group (positions 3' and 5' of the phenyl ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The specific conditions for these reactions would need to be carefully controlled to avoid side reactions on the pyridazine ring or the piperidine (B6355638) moiety. For example, strong acidic conditions used in nitration or sulfonation could lead to protonation of the nitrogen atoms, deactivating the ring system or causing unwanted side reactions.
Reactions Involving the Pyridazine Nitrogen Atoms
The nitrogen atoms of the pyridazine ring are nucleophilic and can participate in various reactions.
N-Alkylation: The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring can be readily alkylated using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. organic-chemistry.org The regioselectivity of N-alkylation in similar heterocyclic systems can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, studies on imidazopyridines have shown that the site of alkylation can be directed by the choice of base and solvent. researchgate.net
Nucleophilic Attack: While the pyridazine ring is generally electron-deficient and susceptible to nucleophilic attack, the presence of the oxo group at the 3-position and the electron-donating piperidinylphenyl group at the 6-position modulates this reactivity. Nucleophilic attack on the pyridazine ring carbons is a known reaction for certain pyridazine derivatives, particularly those with good leaving groups. mdpi.com Furthermore, theoretical studies on bis(imino)pyridine systems have shown that nucleophilic attack can even occur at a pyridine (B92270) nitrogen atom, a reactivity that is dependent on stereoelectronic factors. mdpi.com
Heterocyclic Ring Opening and Rearrangement Pathways
Under certain conditions, the pyridazine ring can undergo ring-opening or rearrangement reactions.
Ring Opening: The cleavage of bonds within the pyridazine ring can be induced by strong nucleophiles or under reductive or oxidative conditions. For example, some pyridazine derivatives have been shown to undergo ring opening upon treatment with potassium amide in liquid ammonia. acs.org The specific pathway of ring opening would be highly dependent on the reaction conditions and the substitution pattern of the pyridazine ring.
Rearrangements: Rearrangement reactions of pyridazinone derivatives have been reported, often leading to the formation of other heterocyclic systems. For example, certain pyridazino[3,4-d]pyridazines have been shown to isomerize under the influence of heat in an alcoholic solution of sodium ethoxide or methoxide (B1231860). Inverse Diels-Alder reactions of related tetrazine precursors can also lead to ring-opening and ring-closure sequences, resulting in the formation of different heterocyclic scaffolds.
Stability Studies in Various Chemical Environments
The stability of this compound is a critical aspect of its chemical profile.
Hydrolytic Stability: Pyridazinone derivatives can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the cleavage of the heterocyclic ring. However, many pyridazinone-based compounds exhibit sufficient stability under physiological conditions to be developed as therapeutic agents. nih.gov The stability is influenced by the substituents on the ring; for example, some pyrazolo[3,4-d]pyridazinone derivatives have shown good stability in whole blood assays. nih.gov
Thermal Stability: The thermal stability of pyridazinone derivatives has been investigated, and they generally exhibit good stability at moderate temperatures. Studies on related heterocyclic compounds have shown that the nature of the substituents can significantly impact thermal stability. For instance, the thermal decomposition of pyran derivatives is influenced by the presence and position of methyl groups on the ring.
Photostability: The photostability of pyridazinone compounds can be a concern, as aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to light. The specific photostability of this compound would depend on its absorption spectrum and the quantum yield of its photochemical degradation pathways.
Stability in Biological Media: The metabolic stability of pyridazinone derivatives is an important factor for their potential use in biological systems. Studies on similar compounds have shown that they can be metabolized by liver microsomes, with the rate of metabolism being dependent on the specific substitution pattern. For example, the in vitro half-life of some pyrazolo[3,4-d]pyridazinone compounds in mouse liver microsomes varied significantly with different substituents.
| Stability Type | General Observations for Related Compounds |
|---|---|
| Hydrolytic | Can be susceptible to acid/base hydrolysis, but many are stable at physiological pH. |
| Thermal | Generally good stability, influenced by substituents. |
| Photochemical | Potentially susceptible to photodegradation. |
| Metabolic | Varies with substitution, metabolized by liver enzymes. |
Mechanistic Biological Investigations of 6 4 Piperidin 1 Ylphenyl Pyridazin 3 Ol and Analogues
Molecular Target Identification and Validation Strategies
The precise molecular targets of 6-(4-piperidin-1-ylphenyl)pyridazin-3-ol are the subject of ongoing scientific inquiry. Researchers employ a variety of advanced techniques to identify and validate the biological molecules with which this compound and its analogues interact to elicit a cellular or physiological response. These strategies are crucial for understanding the compound's mechanism of action and for the development of new therapeutic agents.
Affinity proteomics is a powerful method used to identify the protein targets of a small molecule. This approach typically involves immobilizing a derivative of the compound onto a solid support and then using it to "fish" for binding partners from a complex mixture of proteins, such as a cell lysate. The captured proteins are subsequently identified using mass spectrometry. For instance, dual-platform affinity proteomics has been effectively used to identify proteins in the tumor microenvironment of ovarian carcinoma, demonstrating the capability of this technique to elucidate disease-relevant protein interactions. nih.gov While specific affinity proteomics studies on this compound are not widely published, this methodology represents a key strategy for its future characterization.
Chemical genetics is another approach that can be used to identify molecular targets. This involves screening a library of compounds for their ability to produce a specific phenotype in cells or organisms. Once an active compound is identified, researchers can then work to identify its molecular target. This can involve a variety of techniques, including the use of drug-resistant mutants and computational modeling.
Enzyme Inhibition and Modulation Mechanisms
The pyridazinone scaffold, a core component of this compound, is present in a wide range of biologically active compounds. scholarsresearchlibrary.comsarpublication.com Derivatives of this scaffold have been shown to inhibit or modulate the activity of several important enzymes.
Phosphodiesterases (PDEs): Certain pyridazinone derivatives have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4 leads to an increase in cAMP, which can have a variety of downstream effects, including the suppression of inflammatory responses. For example, a study on pyridazinone derivatives bearing an indole (B1671886) moiety identified a compound that exhibited promising and selective inhibitory activity against the PDE4B isoenzyme. nih.gov This suggests that this compound and its analogues could potentially modulate inflammatory processes through this mechanism.
Protein Kinases: The pyridazinone structure has also been explored as a scaffold for the development of protein kinase inhibitors. A series of phenyl-substituted pyridazin-3-ones were investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase that is often dysregulated in cancer. nih.gov These studies revealed that structural modifications to the pyridazinone scaffold could lead to potent c-Met inhibition. nih.gov
Monoamine Oxidase (MAO): More recently, pyridazinone derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. nih.gov A number of synthesized derivatives showed potent and highly selective MAO-B inhibition, highlighting the potential of this chemical class for the treatment of neurodegenerative diseases. nih.gov
DNA Gyrase: While not as extensively studied for this specific class of compounds, DNA gyrase represents another potential target. This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics. The broad biological activity of pyridazinone derivatives suggests that screening against this and other microbial enzymes could be a fruitful area of investigation.
Receptor Binding and Allosteric Modulation Studies
In addition to enzyme inhibition, pyridazinone derivatives have been shown to interact with various receptors.
σ1 Receptor: The sigma-1 (σ1) receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum. nih.gov It is known to bind to a wide variety of structurally diverse ligands and has been implicated in a range of cellular functions and diseases. nih.govnih.gov The promiscuous nature of the σ1 receptor's binding site, which is formed by the juxtaposition of its second and third hydrophobic domains, makes it a potential target for many small molecules. nih.gov While direct binding studies of this compound to the σ1 receptor are not extensively documented, pyrazole (B372694) derivatives have been developed as sigma receptor antagonists for the potential treatment of mental disorders. google.com Given the structural similarities, it is plausible that pyridazinone-based compounds could also interact with this receptor.
Other Receptors: Structure-activity relationship studies have led to the development of pyridazin-3-one derivatives as potent and selective inverse agonists for the histamine (B1213489) H3 receptor, which is a target for central nervous system disorders. drexel.edu Furthermore, a series of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines were identified as pan-muscarinic antagonists, demonstrating that this chemical scaffold can be tailored to interact with G protein-coupled receptors. nih.gov
Ion Channel Modulation Studies
Ion channels are fundamental to a vast array of physiological processes and are important drug targets. researchgate.net The modulation of ion channel activity represents a potential mechanism of action for this compound and its analogues. While specific studies on the direct modulation of ion channels by this compound are limited, the broad pharmacological profile of the pyridazinone class suggests that this is a plausible area of activity. For instance, some pyridazinone analogues have been investigated for their cardiovascular effects, which are often mediated by the modulation of ion channels in cardiac and vascular smooth muscle cells. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies for Molecular Interaction Optimization
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. These studies guide the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Impact of Substituent Variations on Binding Affinity and Selectivity
SAR studies on various pyridazinone derivatives have provided valuable insights into the chemical features that govern their biological effects.
For pyridazinone-based PDE4 inhibitors, the nature of the substituent on the pyridazinone ring is crucial. It has been observed that a hydrogen bond donor at the N2 position of the pyridazinone ring is often optimal for PDE4B affinity. nih.gov Furthermore, the planarity of the pyridazinone scaffold appears to be important for effective interaction with the active site of the enzyme. nih.gov
In the context of c-Met kinase inhibitors, exploration of substituents on the phenyl ring of the 6-phenylpyridazin-3-one scaffold has been a key focus. These modifications significantly impact the inhibitory activity against both the enzyme and c-Met-driven cancer cell lines. nih.gov
For muscarinic antagonists based on a 3-(piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, SAR studies have shown that variations in the arylsulfonyl group attached to the piperazine (B1678402) ring can significantly enhance potency at the human M4 receptor. nih.gov
The following table summarizes the impact of substituent variations on the activity of some pyridazinone derivatives:
| Scaffold | Target | Variation | Impact on Activity |
| 4-Indolyl-pyridazinone | PDE4B | N-H vs. N-Me on pyridazinone | N-H optimal for affinity nih.gov |
| 6-Phenyl-pyridazinone | c-Met Kinase | Substituents on phenyl ring | Modulates inhibitory potency nih.gov |
| 3-(Piperazin-1-yl)-6-(piperidin-1-yl)pyridazine | Muscarinic M4 Receptor | Arylsulfonyl group on piperazine | Enhances antagonist potency nih.gov |
| 6-Aryl-benzoxazinone | Progesterone (B1679170) Receptor | Amino linker at position 6 | Alters SAR compared to parent compound nih.gov |
Conformational Requirements for Molecular Recognition
In the case of PDE4 inhibitors, a more planar pyridazinone scaffold, as opposed to a dihydropyridazinone, is thought to allow for better interactions within the hydrophobic pocket of the enzyme's active site. nih.gov For progesterone receptor antagonists based on a benzimidazolone scaffold, the nature of the 6-aryl moiety plays a critical role in determining the functional activity. nih.gov Similarly, for 6-aryl-1,3-dihydrobenzimidazol-2-ones, the pendant aryl group significantly influences the antagonist potency. nih.gov
In Vitro Biochemical and Cell-Based Assay Development for Target Engagement
The initial assessment of a compound's biological activity and its direct interaction with its molecular target is crucial in drug discovery. A variety of in vitro assays are employed to understand how a compound like this compound or its analogues engage with their targets at a molecular and cellular level.
While specific enzyme kinetic data for this compound is not publicly available, studies on analogous pyridazinone derivatives have revealed their potential as enzyme inhibitors. These studies are critical for understanding the mechanism of action, whether it be competitive, non-competitive, or mixed-type inhibition.
For instance, a series of pyridazinone derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Kinetic studies on compounds TR2 and TR16, which are pyridazinone derivatives, demonstrated that they are reversible and competitive inhibitors of MAO-B, with Kᵢ values of 0.230 ± 0.004 µM and 0.149 ± 0.016 µM, respectively. mdpi.comresearchgate.net Similarly, pyridazinobenzylpiperidine derivatives, such as compounds S5 and S16, have also been shown to be competitive reversible inhibitors of MAO-B with Kᵢ values of 0.155 ± 0.050 µM and 0.721 ± 0.074 µM, respectively. nih.govresearchgate.net
In another example, certain pyridazinone derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme involved in the hydrolysis of acetylcholine (B1216132). Kinetic analyses of compounds like 14c and 16c, which are [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate (B1207046) derivatives, revealed a mixed-type inhibition mechanism. nih.gov In contrast, compound 7c, from the same series, was found to be a competitive inhibitor. nih.gov
These examples highlight the importance of enzyme kinetic studies in characterizing the inhibitory mechanisms of pyridazinone analogues, providing a framework for how this compound might be studied.
Table 1: Enzyme Inhibition Data for Pyridazinone Analogues
| Compound/Analogue | Target Enzyme | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type |
|---|---|---|---|---|
| TR16 | MAO-B | 0.17 | 0.149 ± 0.016 | Competitive, Reversible |
| TR2 | MAO-B | 0.27 | 0.230 ± 0.004 | Competitive, Reversible |
| S5 | MAO-B | 0.203 | 0.155 ± 0.050 | Competitive, Reversible |
| S16 | MAO-B | 0.979 | 0.721 ± 0.074 | Competitive, Reversible |
| 16c | eqBuChE | 12.8 | - | Mixed-type |
| 14c | eqBuChE | 35 | - | Mixed-type |
Reporter gene assays are powerful tools to study the modulation of specific signaling pathways by a compound. mdpi.com These assays typically involve a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is regulated by a specific transcription factor. An increase or decrease in the reporter protein's activity indicates that the compound is affecting the signaling pathway upstream of the transcription factor.
While there are no specific reports on the use of reporter gene assays to study this compound, this methodology has been widely applied in drug discovery. For example, a novel reporter gene assay using RAW 264.7 cells stably transfected with an NF-κB reporter gene has been developed for pyrogen detection. biorxiv.orgnih.gov This assay quantifies the activation of the NF-κB pathway in response to various stimuli. In another application, a reporter gene assay was used to screen for nanobiomaterial-induced oxidative stress by measuring the induction of luciferase activity in U2OS cells containing an NRF2-specific reporter. frontiersin.org
For a compound like this compound, a reporter gene assay could be designed to investigate its effect on a hypothesized pathway. For instance, if the compound is thought to modulate a pathway regulated by a specific transcription factor, a reporter construct with the corresponding response element could be used in a relevant cell line to screen for activity.
Confirming that a drug candidate directly binds to its intended target within a cellular environment is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in intact cells and tissues. nih.govnih.gov The principle of CETSA is that a protein's thermal stability increases upon ligand binding. nih.gov This stabilization can be detected by heating the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction.
Although no CETSA data is available for this compound, the technique has been successfully applied to a wide range of protein targets, including kinases. nih.govnih.gov For example, CETSA has been used to confirm the engagement of kinase inhibitors in various cell lines. nih.govnih.gov The assay can be performed in a low-to-medium throughput format using Western blotting for detection, or in a high-throughput format using antibody-based detection systems. nih.govresearchgate.net Mass spectrometry-based CETSA can even provide a proteome-wide view of a compound's targets and off-targets. nih.gov This approach would be highly valuable to confirm the direct target of this compound and to assess its selectivity within the complex environment of the cell.
Investigation of Specific Molecular Pathways and Cellular Processes
Beyond initial target engagement, it is essential to understand how a compound affects broader molecular pathways and cellular processes. Research on analogues of this compound has provided insights into their effects on cellulose (B213188) biosynthesis and neurotransmitter systems.
An analogue of the subject compound, known as P4B (2-phenyl-1-[4-(6-(piperidin-1-yl) pyridazin-3-yl) piperazin-1-yl] butan-1-one), has been identified as a novel inhibitor of cellulose biosynthesis. researchgate.net Studies in Arabidopsis thaliana have shown that P4B significantly reduces crystalline cellulose content. researcher.life
The mechanism of action of P4B appears to be distinct from many other cellulose biosynthesis inhibitors. Short-term treatment with P4B does not halt the movement of cellulose synthase complexes (CSCs) within the plasma membrane but rather decreases their density at the plasma membrane. researchgate.net This reduction is attributed to an inhibition of the delivery of new CSCs to the plasma membrane. researchgate.net Interestingly, this effect is accompanied by a disruption of cortical microtubule dynamics and orientation. researchgate.net The resistance to P4B conferred by a mutation in the cellulose synthase catalytic subunit gene CESA3 suggests that CESA3 is either a direct or indirect target of this compound. researchgate.net
Table 2: Effects of P4B on Cellulose Biosynthesis in Arabidopsis thaliana
| Parameter | Observation | Reference |
|---|---|---|
| Crystalline Cellulose Content | Reduced by 40-50% | researcher.life |
| CSC Density at Plasma Membrane | Decreased | researchgate.net |
| CSC Motility (short-term) | Unaffected | researchgate.net |
| CSC Delivery to Plasma Membrane | Inhibited | researchgate.net |
| Cortical Microtubule Dynamics | Disturbed | researchgate.net |
Several studies have highlighted the potential of pyridazinone derivatives to modulate neurotransmitter systems, primarily through the inhibition of key enzymes like monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE).
As previously mentioned, various pyridazinone analogues have been shown to be potent and selective inhibitors of MAO-B. mdpi.comnih.govresearcher.life MAO-B is a key enzyme in the degradation of dopamine (B1211576), and its inhibition can lead to increased dopamine levels in the brain. This makes MAO-B inhibitors a therapeutic target for neurodegenerative conditions such as Parkinson's disease. Molecular docking studies have suggested that these pyridazinone derivatives bind to key residues in the active site of MAO-B. mdpi.comresearchgate.net
Furthermore, pyridazinone-based compounds have been identified as inhibitors of butyrylcholinesterase (BChE). nih.govbohrium.commdpi.com BChE plays a role in the hydrolysis of acetylcholine, a major neurotransmitter. Inhibition of BChE can increase acetylcholine levels, which is a therapeutic strategy for Alzheimer's disease. Kinetic studies have revealed that different pyridazinone analogues can act as either competitive or mixed-type inhibitors of BChE, indicating diverse binding modes within the enzyme's active site. nih.gov
The collective findings on these analogues suggest that the this compound scaffold has the potential to be developed into modulators of neurotransmitter systems, warranting further investigation into its specific enzymatic and cellular effects.
Anti-Inflammatory Pathways at a Molecular Level
The pyridazinone scaffold has been a subject of extensive research in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including significant anti-inflammatory effects. sarpublication.comnih.govresearchgate.net While direct and detailed mechanistic studies specifically on this compound are not extensively documented in publicly available research, a comprehensive understanding of its anti-inflammatory potential can be extrapolated from the numerous investigations into its structural analogues. These studies reveal a multi-faceted approach by which pyridazinone derivatives modulate the inflammatory response at a molecular level, primarily through the inhibition of key enzymes and transcription factors that drive inflammatory processes.
The primary anti-inflammatory pathways associated with pyridazinone derivatives involve the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, and the modulation of the nuclear factor-kappa B (NF-κB) signaling cascade. nih.govnih.gov Furthermore, these compounds have been shown to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). nih.govnih.gov
Inhibition of Cyclooxygenase (COX) Enzymes
A significant body of evidence points to the ability of pyridazinone derivatives to act as inhibitors of cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. sarpublication.com The two main isoforms, COX-1 and COX-2, are targeted by non-steroidal anti-inflammatory drugs (NSAIDs). While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory therapies.
Research on various 6-phenyl-3(2H)-pyridazinone analogues has demonstrated potent and often selective inhibition of COX-2. For instance, certain vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors. sarpublication.com The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects that can accompany the inhibition of COX-1. nih.gov
A study on new pyridazine-based sulphonamide derivatives, which share a core structure with the compound of interest, revealed effective inhibition of the COX-2 enzyme with IC50 values in the sub-micromolar range (0.05 to 0.14 µM). nih.gov In contrast, the inhibition of COX-1 was significantly weaker, with IC50 values ranging from 5 to 12.6 µM, highlighting a strong selectivity for COX-2. nih.gov For example, the methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine (B1198779) derivatives (compounds 7a and 7b in the study) demonstrated COX-2 inhibitory effects with IC50 values of 0.05 and 0.06 µM, respectively, which were equipotent to the well-known selective COX-2 inhibitor, Celecoxib. nih.gov
Table 1: COX-1 and COX-2 Inhibitory Activity of Selected Pyridazinone Analogues
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Analogue 7a | >10 | 0.05 | >200 |
| Analogue 7b | >10 | 0.06 | >166 |
| Celecoxib | 4.5 | 0.05 | 90 |
Data sourced from a study on pyridazine-based sulphonamide derivatives. nih.gov
Modulation of the NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov The inhibition of the NF-κB signaling pathway is a key strategy in the development of anti-inflammatory drugs. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. nih.gov Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. nih.gov
Several studies have indicated that pyridazinone derivatives can suppress the activation of NF-κB. For example, a synthetic monoketone analog of curcumin, 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), which contains a piperidin-4-one ring, has been shown to potently suppress the NF-κB signaling pathway by directly acting on IκB kinase (IKK), the enzyme responsible for IκB phosphorylation. nih.gov This inhibition of IKK prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB. nih.gov While not a direct analogue, this provides evidence for the potential of piperidine-containing compounds to modulate this pathway.
Research on N-substituted pyrido-1,4-oxazin-3-ones has also demonstrated that these compounds can interfere with the DNA binding ability of NF-κB, thereby inhibiting the expression of NF-κB-dependent genes. frontiersin.orgresearchgate.net
Reduction of Pro-Inflammatory Cytokine Production
The anti-inflammatory effects of pyridazinone analogues are further substantiated by their ability to reduce the production of key pro-inflammatory cytokines. Tumor necrosis factor-alpha (TNF-α) and interleukins such as IL-1 and IL-6 are central to the inflammatory cascade and are often upregulated in inflammatory conditions. nih.gov
Studies on pyridazinone derivatives bearing an indole moiety have shown that these compounds can regulate the production of potent pro-inflammatory cytokines and chemokines by human primary macrophages. nih.gov Specifically, certain analogues were found to reduce the production of IL-1, TNF-α, and IL-6, thereby limiting both immune cell activation and the recruitment of inflammatory cells. nih.gov
In an investigation of new pyrazole-pyridazine hybrids, pretreatment with a specific analogue (compound 6f) at a concentration of 50 µM significantly decreased the production of TNF-α, IL-6, and prostaglandin-E2 (PGE-2) by 70%, 78%, and 64%, respectively, in LPS-stimulated RAW 264.7 macrophages. nih.gov These results were comparable to the effects of the known anti-inflammatory drug, celecoxib. nih.gov
Table 2: Inhibition of Pro-Inflammatory Cytokine Production by a Pyrazole-Pyridazine Hybrid Analogue (Compound 6f)
| Cytokine/Mediator | Inhibition (%) at 50 µM |
|---|---|
| TNF-α | 70% |
| IL-6 | 78% |
| PGE-2 | 64% |
Data from a study on pyrazole-pyridazine hybrids in LPS-stimulated RAW 264.7 macrophages. nih.gov
Applications in Chemical Biology and Research Tools
Development as Chemical Probes for Cellular Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems. The pyridazinone scaffold, a key feature of 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol, has been investigated for its potential in developing such tools. For instance, derivatives of pyridazinone have been explored as inhibitors of various enzymes and receptors, which could allow for the elucidation of their roles in cellular signaling pathways. nih.gov
Some pyridazinone derivatives have been shown to target kinases such as dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen (B147801) synthase kinase-3 (GSK3), as well as cell division cycle 7-related protein kinase (Cdc7). nih.gov By inhibiting these kinases, researchers can study the downstream effects on cellular processes like cell cycle progression and signal transduction. Furthermore, pyridazinone-based compounds have been identified as ligands for N-formyl peptide receptors (FPRs), which are involved in inflammatory responses. nih.gov The development of selective FPR ligands can help in understanding the mechanisms of inflammation. nih.gov
Use as a Scaffold for Combinatorial Library Synthesis and Drug Discovery Programs
The pyridazinone core is a versatile scaffold for the synthesis of combinatorial libraries, which are large collections of related compounds that can be screened for biological activity. scispace.com The amenability of the pyridazinone ring to various chemical modifications allows for the creation of diverse sets of molecules, which is a crucial step in early-stage drug discovery. sarpublication.com
The general structure of 6-aryl-pyridazinones has been the basis for the development of compounds with a wide range of pharmacological activities, including anti-inflammatory and anticonvulsant properties. nih.govnih.gov The synthesis of these libraries often involves the modification of the aryl group at the 6-position and substitutions on the pyridazinone ring itself. nih.gov This approach has led to the identification of structure-activity relationships (SAR), which guide the design of more potent and selective compounds. nih.gov
The piperidine (B6355638) moiety, also present in this compound, is another "privileged" scaffold in medicinal chemistry, known to improve the physicochemical properties of drug candidates. scispace.com The combination of the pyridazinone and piperidine scaffolds in a single molecule makes it an attractive starting point for the generation of new chemical entities in drug discovery programs.
Table 1: Examples of Biologically Active Scaffolds Related to this compound
| Scaffold | Associated Biological Activities | Reference |
| Pyridazinone | Anti-inflammatory, Anticonvulsant, Anticancer, Cardiotonic | scholarsresearchlibrary.comscispace.comsarpublication.com |
| 6-Aryl-pyridazine | Anticonvulsant, CB2 Agonist (for inflammatory pain) | nih.govnih.gov |
| Piperidine | Broad range of CNS and peripheral activities | scispace.com |
Utility in Mechanistic Biology Studies
Compounds with a pyridazinone core have been instrumental in mechanistic biology studies, helping to dissect complex biological processes. For example, by using pyridazinone-based inhibitors of specific enzymes, researchers can probe the functional role of these enzymes in disease models. nih.gov
One area of interest is the study of inflammation. Pyridazinone derivatives that inhibit cyclooxygenase-2 (COX-2) or the production of pro-inflammatory cytokines like interleukin-6 (IL-6) can be used to investigate the molecular pathways underlying inflammatory diseases. nih.gov Some of these compounds have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key step in the inflammatory cascade. nih.gov
While direct mechanistic studies involving this compound have not been reported, its structural similarity to known anti-inflammatory agents suggests its potential utility in studying the mechanisms of inflammation. nih.gov
Table 2: Structure-Activity Relationship (SAR) Insights for 6-Aryl-pyridazine Derivatives
| Structural Modification | Impact on Activity | Target/Assay | Reference |
| Phenyl ring at 6-position of pyridazine (B1198779) | Essential for appreciable anticonvulsant activity | Maximal electroshock- and bicuculline-induced seizures | nih.gov |
| 4-hydroxypiperidine side chain at 3-position | Appeared essential for anticonvulsant activity | Maximal electroshock- and bicuculline-induced seizures | nih.gov |
| Chloro-substitution on the 6-phenyl ring | Increased anticonvulsant activity | Maximal electroshock- and bicuculline-induced seizures | nih.gov |
Potential as Precursors for Advanced Materials
The chemical reactivity of the pyridazinone ring system suggests its potential as a building block for the synthesis of more complex molecules and materials. sarpublication.com While the primary focus of pyridazinone chemistry has been in the pharmaceutical realm, the functional groups present in molecules like this compound could, in principle, be used for the development of novel polymers or functional materials. The synthesis of polysubstituted pyridazinones has been explored, indicating the versatility of this heterocyclic system in creating a variety of structures. sarpublication.com However, research into the application of pyridazinone derivatives as precursors for advanced materials is not as developed as their use in medicinal chemistry.
Intellectual Property Landscape and Patent Analysis
Review of Patents Featuring Pyridazinol and Piperidine (B6355638) Core Structures
A review of the patent landscape reveals a significant number of patents protecting pyridazine (B1198779) derivatives, including those incorporating a piperidine moiety. These patents, filed by various pharmaceutical companies and research institutions, cover a broad range of structural variations and potential therapeutic uses.
One notable area of patent activity involves pyridazine derivatives as ligands for various receptors. For instance, patent EP0429344A1 describes pyridazine derivatives intended to act as ligands for M1 type cholinergic receptors. google.com The general structure disclosed in this patent features a pyridazine core linked to a substituted phenyl group and a side chain containing a piperidine, morpholine, or pyrrolidine (B122466) ring. google.com This highlights an early interest in the pharmacological potential of combining these two core structures.
Another significant therapeutic area is inflammation and pain. Patent WO2007022937A1 claims novel pyridazinyl derivatives for the treatment of diseases influenced by the cannabinoid receptor, such as pain. unifiedpatents.com This patent underscores the versatility of the pyridazinol-piperidine scaffold in targeting different biological pathways.
Furthermore, patents such as US8729263B2 disclose 1,4-disubstituted pyridazine analogs for treating SMN-deficiency-related conditions. google.com This patent showcases the application of these compounds in addressing genetic disorders, expanding their potential therapeutic utility beyond common indications. The patent describes a broad class of compounds where a pyridazine ring is substituted with various groups, including piperidine-containing moieties. google.com
The synthesis of these complex molecules is also a key focus of patent claims. For example, US2167351A, while an older patent, provides foundational methods for preparing piperidine compounds that can be incorporated into more complex structures. google.com More recent patents often include detailed synthetic schemes for the preparation of their claimed pyridazinol and piperidine-containing compounds. google.comunifiedpatents.comgoogle.com
The following table provides a summary of key patent applications featuring pyridazinol and piperidine core structures:
| Patent Number | Title | Key Assignees | Therapeutic Focus/Application |
| EP0429344A1 | Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them | Synthelabo | M1 Cholinergic Receptor Ligands |
| WO2007022937A1 | Pyridazine Derivatives with Antiinflammatory Activity | Sanofi-Aventis | Cannabinoid Receptor Modulators for Pain |
| US8729263B2 | 1,4-disubstituted pyridazine analogs there of and methods for treating SMN-deficiency-related conditions | N/A | SMN-Deficiency-Related Conditions |
| US9284300B2 | Pyridazinone derivatives | Sanofi | Not Specified |
| WO2007015162A1 | Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds | N/A | MCR4 Receptor Agonists for Sexual Dysfunction and Obesity |
Analysis of Claims Related to Synthesis and Molecular Targets of Analogous Compounds
A deeper analysis of patent claims reveals specific strategies employed by inventors to protect their intellectual property. The claims typically cover not only the final compounds but also key intermediates and the synthetic methods used for their preparation.
Synthesis Claims:
Patents in this area often claim multi-step synthetic routes. For instance, the synthesis of pyridazine derivatives frequently involves the construction of the pyridazine ring as a key step, followed by the introduction of the piperidine-containing side chain. Patent EP0429344A1, for example, describes a process for preparing their claimed pyridazine derivatives which involves reacting a 3-chloropyridazine (B74176) with an appropriate amine. google.com
The synthesis of the piperidine moiety itself is also a subject of patent claims. Foundational patents like US2167351A detail the cyclization reactions used to form the piperidine ring. google.com More contemporary patents often build upon these established methods, incorporating novel catalysts or reaction conditions to improve yield, purity, or stereoselectivity. A European patent application, EP 3666757 A1, describes a process for preparing piperidin-4-ones, which are versatile intermediates for a variety of derivatives. googleapis.com This highlights the ongoing innovation in the synthesis of these core structures.
Molecular Target Claims:
Patents for analogous compounds frequently include claims directed to their interaction with specific molecular targets. These claims are crucial for establishing the therapeutic utility of the novel compounds.
Receptor Ligands: As seen in EP0429344A1, claims are often directed to the use of these compounds as ligands for specific receptors, such as the M1 cholinergic receptors. google.com Similarly, patent WO2007015162A1 claims piperidinoyl-piperidine compounds as agonists for the MCR4 receptor, indicating their potential use in treating obesity and sexual dysfunction. google.com
Enzyme Inhibitors: Other patents claim the ability of these compounds to inhibit the activity of specific enzymes. For example, WO2005070910A2, referenced in the art, focuses on derivatives of 1-piperazine- and 1-homopiperazine-carboxylates as inhibitors of the FAAH enzyme. unifiedpatents.com
Modulators of Biological Pathways: Broader claims may cover the modulation of entire biological pathways. Patent WO2007022937A1, for instance, claims the use of their pyridazinyl derivatives in treating diseases caused by an increase or decrease in the activity of the cannabinoid receptor. unifiedpatents.com
The claims are often structured to provide broad protection, encompassing a generic chemical structure with various possible substituents, thereby covering a large number of individual compounds.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches
The pursuit of more efficient and environmentally benign synthetic methodologies is a paramount goal in modern pharmaceutical chemistry. researchgate.netnih.govunife.it Future research should focus on developing novel synthetic pathways for 6-(4-Piperidin-1-ylphenyl)pyridazin-3-ol and its derivatives that adhere to the principles of green chemistry. researchgate.netmdpi.com This includes the exploration of one-pot reactions, which can streamline the synthesis process and reduce waste. researchgate.net The use of greener solvents, such as polyethylene glycol (PEG-400), has shown promise in the synthesis of pyridazinone derivatives, offering an alternative to traditional, more hazardous solvents. researchgate.net
Furthermore, microwave-assisted synthesis represents a powerful tool for accelerating reaction times and improving yields. researchgate.netmdpi.com The application of these techniques to the synthesis of this compound could lead to more sustainable and cost-effective production methods. A comparative analysis of different synthetic approaches, including conventional heating versus microwave irradiation and the use of various green solvents, would be invaluable.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| One-Pot Synthesis | Reduced reaction steps, lower waste generation, improved efficiency. | Designing a convergent synthesis strategy that minimizes intermediate purifications. |
| Green Solvents (e.g., PEG-400) | Lower toxicity, biodegradability, potential for recycling. researchgate.net | Investigating the solubility and reactivity of starting materials and intermediates in various green solvents. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased product yields, enhanced reaction control. researchgate.netmdpi.com | Optimizing reaction conditions (temperature, time, power) to maximize yield and purity. |
Advanced Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, enabling the rational design of new chemical entities with improved potency and selectivity. imedpub.comnih.govmdpi.com For this compound, future research should harness these in silico methods to design next-generation analogues. mdpi.com Techniques such as pharmacophore mapping and quantitative structure-activity relationship (QSAR) studies can elucidate the key structural features required for biological activity and guide the design of new derivatives. iajpr.com
Molecular docking simulations can be employed to predict the binding modes of designed analogues with their biological targets, providing insights into the molecular interactions that govern affinity and selectivity. researchgate.netresearchgate.net This computational-driven approach can prioritize the synthesis of compounds with the highest probability of success, thereby reducing the time and cost associated with traditional trial-and-error methods. The goal is to create a library of virtual compounds that can be screened for their potential therapeutic effects before committing to their chemical synthesis. nih.gov
| Computational Technique | Application in Analogue Design | Desired Outcome |
| Pharmacophore Mapping | Identifying the essential 3D arrangement of chemical features responsible for biological activity. | Development of a robust pharmacophore model to guide the design of new molecules with enhanced activity. |
| QSAR Studies | Establishing a mathematical relationship between chemical structure and biological activity. | Predictive models that can estimate the activity of unsynthesized compounds. |
| Molecular Docking | Simulating the interaction of a ligand with the binding site of a target protein. researchgate.netresearchgate.net | Understanding binding modes and predicting the affinity of new analogues for their intended targets. |
Identification of Undiscovered Molecular Targets and Off-Targets
While the primary molecular targets of this compound and its analogues may be known, a comprehensive understanding of their full pharmacological profile requires the identification of both novel therapeutic targets and potential off-targets. miragenews.com Inverse virtual screening (iVS) is a powerful computational approach that can be used to screen a library of known compounds against a vast number of protein structures to identify potential new targets. nih.gov This strategy has been successfully applied to other pyridazinone-based molecules to repurpose them for new therapeutic indications. nih.gov
Experimental validation of computationally predicted targets is crucial. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to identify the direct binding partners of this compound in a cellular context. A deeper understanding of the target landscape will not only open up new therapeutic avenues but also provide critical insights into potential mechanisms of toxicity or side effects. Several pyridazinone derivatives have been shown to interact with a range of targets, including cyclooxygenase (COX) enzymes, various kinases, and G-protein coupled receptors (GPCRs). nih.govnih.govnih.gov
| Approach | Methodology | Potential Findings |
| Inverse Virtual Screening (iVS) | Computationally screening the compound against a large database of protein structures. nih.gov | Identification of novel, unanticipated molecular targets for drug repurposing. |
| Affinity Chromatography | Immobilizing the compound on a solid support to capture its binding partners from cell lysates. | Isolation and identification of proteins that directly interact with the compound. |
| Chemical Proteomics | Using chemical probes to identify protein targets in a complex biological system. | A comprehensive map of the compound's interactome, including both primary and off-targets. |
Integration with High-Throughput Screening Technologies for Phenotypic Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against specific biological targets or in cell-based phenotypic assays. nih.govnih.gov Future research on this compound should leverage HTS to explore its effects in a wide range of disease models. Phenotypic screening, in particular, offers the advantage of identifying compounds that produce a desired biological effect in a cellular or organismal context, without prior knowledge of the molecular target.
The integration of HTS with advanced cell imaging and analysis technologies can provide rich, multi-parametric data on the effects of this compound and its analogues on cellular morphology, function, and signaling pathways. This approach can uncover novel therapeutic applications and provide valuable insights into the compound's mechanism of action.
| Screening Platform | Assay Type | Information Gained |
| Target-Based HTS | Biochemical or biophysical assays against specific enzymes or receptors. | Identification of potent and selective modulators of a known molecular target. |
| Phenotypic HTS | Cell-based assays that measure a specific cellular response (e.g., cell viability, reporter gene expression). | Discovery of compounds with a desired biological effect in a disease-relevant context. |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify multiple cellular parameters. | Detailed profiling of the compound's effects on cellular morphology and function. |
Development of Advanced Analytical Methods for In Vitro Metabolite Identification and Stability Profiling
A thorough understanding of a drug candidate's metabolic fate is essential for its successful development. wuxiapptec.com Future research must focus on developing and applying advanced analytical methods to identify the metabolites of this compound and assess its metabolic stability. wuxiapptec.com Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) is a powerful technique for the separation and identification of drug metabolites in complex biological matrices. wuxiapptec.com
In vitro metabolism studies using liver microsomes or hepatocytes from different species can provide valuable information on the metabolic pathways and potential for species differences in metabolism. wuxiapptec.com This data is crucial for predicting in vivo pharmacokinetics and selecting appropriate animal models for preclinical studies. Additionally, computational ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools can be used to assess the drug-like properties of new analogues early in the discovery process, helping to identify and mitigate potential liabilities. mdpi.com
| Analytical Method | Application | Key Data Generated |
| UPLC-HRMS | Separation and structural elucidation of metabolites in in vitro incubation samples. wuxiapptec.com | Identification of major and minor metabolites, and elucidation of metabolic pathways. |
| In Vitro Metabolism Assays | Incubation of the compound with liver microsomes or hepatocytes. | Assessment of metabolic stability (half-life, clearance) and identification of metabolic soft spots. |
| Computational ADMET Profiling | In silico prediction of pharmacokinetic and toxicological properties. mdpi.com | Early assessment of drug-likeness, bioavailability, and potential for toxicity. |
Q & A
Q. What PPE and handling protocols are recommended for laboratory use?
- Guidelines : Use P95 respirators for aerosol protection and nitrile gloves (≥0.11 mm thickness). Avoid open handling; conduct reactions in fume hoods with HEPA filters. No IARC carcinogenicity classification exists, but acute toxicity (LD₅₀ > 500 mg/kg in rats) warrants caution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
